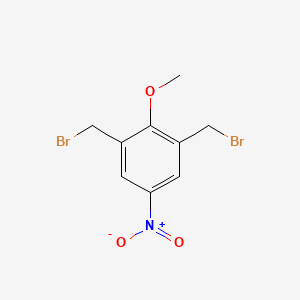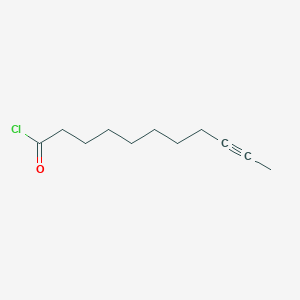
2H-1,3-Benzothiazine, 4,4-diethyl-3,4-dihydro-2-methyl-, hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H-1,3-Benzothiazine, 4,4-diethyl-3,4-dihydro-2-methyl-, hydrochloride is a heterocyclic compound that features a benzene ring fused to a thiazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1,3-Benzothiazine, 4,4-diethyl-3,4-dihydro-2-methyl-, hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminothiophenol with diethyl ketone in the presence of an acid catalyst to form the benzothiazine ring system. The hydrochloride salt is then formed by treating the free base with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2H-1,3-Benzothiazine, 4,4-diethyl-3,4-dihydro-2-methyl-, hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazine ring to a more saturated form.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzene ring or the thiazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydro derivatives.
Substitution: Various substituted benzothiazine derivatives.
Scientific Research Applications
2H-1,3-Benzothiazine, 4,4-diethyl-3,4-dihydro-2-methyl-, hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 2H-1,3-Benzothiazine, 4,4-diethyl-3,4-dihydro-2-methyl-, hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity. The exact pathways and targets depend on the specific application and the biological context .
Comparison with Similar Compounds
Similar Compounds
2H-1,4-Benzothiazine: Another isomer with a different ring structure.
Benzothiazole: A related heterocycle containing nitrogen and sulfur.
Phenothiazine: Contains an additional benzene ring and is used in antipsychotic medications.
Uniqueness
2H-1,3-Benzothiazine, 4,4-diethyl-3,4-dihydro-2-methyl-, hydrochloride is unique due to its specific substitution pattern and the presence of the hydrochloride salt, which can influence its solubility and reactivity. This compound’s unique structure allows for distinct interactions with biological targets and different chemical reactivity compared to its analogs .
Properties
CAS No. |
61982-30-7 |
|---|---|
Molecular Formula |
C13H20ClNS |
Molecular Weight |
257.82 g/mol |
IUPAC Name |
4,4-diethyl-2-methyl-2,3-dihydro-1,3-benzothiazine;hydrochloride |
InChI |
InChI=1S/C13H19NS.ClH/c1-4-13(5-2)11-8-6-7-9-12(11)15-10(3)14-13;/h6-10,14H,4-5H2,1-3H3;1H |
InChI Key |
MPZAIOGZHRVQDL-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(C2=CC=CC=C2SC(N1)C)CC.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![1-[Diazo(4-methylphenyl)methyl]-4-nitrobenzene](/img/structure/B14555253.png)




